7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is of interest in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 7-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 7-Iodo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFTXBYFQNXNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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